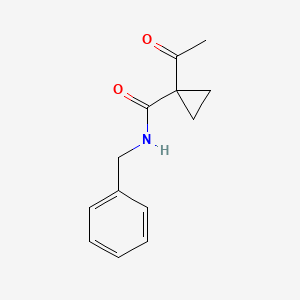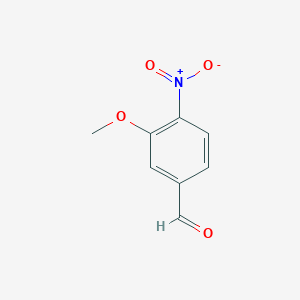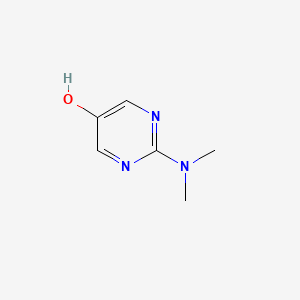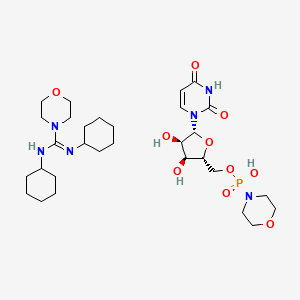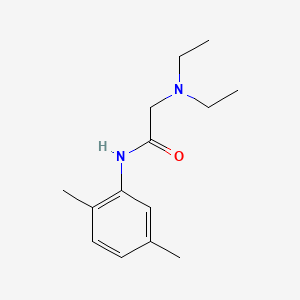
1,2-Etanodamina, N,N'-dimetil-N,N'-bis(2-piridinilmetil)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis de Complejos de Coordinación
Este compuesto se utiliza con frecuencia para sintetizar complejos de coordinación con metales de transición. Estos complejos tienen una amplia gama de aplicaciones, desde la catálisis hasta la ciencia de los materiales. Por ejemplo, el compuesto puede formar complejos con iones de cobre (II), que se estudian por su posible uso en la catálisis de reacciones orgánicas .
Detección Molecular
Debido a su capacidad de unirse selectivamente a ciertos iones metálicos, este ligando se puede utilizar en el desarrollo de sensores moleculares. Estos sensores pueden detectar la presencia de metales específicos en una solución, lo cual es valioso en el monitoreo ambiental y los procesos industriales .
Terapia Fotodinámica
El compuesto se ha identificado como un agente complejante eficaz para iones metálicos que se pueden usar en terapia fotodinámica (PDT) para el tratamiento del cáncer. Cuando se une a ciertos iones metálicos, el complejo puede liberar óxido nítrico al iluminarse con luz, lo que tiene propiedades anticancerígenas .
Catálisis
Los agentes quelantes como este compuesto se utilizan a menudo en la catálisis para estabilizar intermediarios reactivos o para acercar los reactivos. Esto puede aumentar la velocidad y la selectividad de las reacciones químicas, haciéndolas más eficientes y respetuosas con el medio ambiente .
Química Supramolecular
En química supramolecular, este compuesto se puede utilizar para construir ensamblajes moleculares más grandes. Estos ensamblajes tienen aplicaciones potenciales en el desarrollo de nuevos materiales con propiedades únicas, como la conductividad o la porosidad .
Administración de Medicamentos
La capacidad de este compuesto para formar complejos estables con iones metálicos se puede aprovechar en los sistemas de administración de fármacos. El complejo metal-ligando puede actuar como un portador de fármacos, dirigirse a sitios específicos en el cuerpo y liberar el fármaco de manera controlada .
Separación y Almacenamiento de Gases
La investigación ha demostrado que los complejos formados por este compuesto pueden mejorar la adsorción de gases como el dióxido de carbono. Esta propiedad es útil en las tecnologías de separación de gases y podría contribuir a los esfuerzos en la captura y almacenamiento de carbono .
Ciencia de los Materiales
Los complejos del compuesto con metales se pueden utilizar para crear materiales con propiedades magnéticas, electrónicas u ópticas específicas. Estos materiales son de interés para aplicaciones en electrónica, fotónica y como medios de almacenamiento magnético .
Mecanismo De Acción
Target of Action
The compound, also known as N,N’-dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, is a ligand that forms coordination complexes . The primary targets of this compound are metal ions, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (metal ions) by donating electron pairs to them, a process known as coordination. This results in the formation of coordination complexes . For example, it can form complexes such as dinitrato(N,N’-dimethyl-1,2-ethanediamine)copper(II) and dichloro(1,4-bis(diphenyl phosphino)butane)-(1,2-ethylenediamine)ruthenium(II) .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific coordination complex formed and its interaction with biological systems. For instance, some complexes might exhibit catalytic activity, influencing various biochemical reactions .
Análisis Bioquímico
Biochemical Properties
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- plays a crucial role in biochemical reactions due to its ability to bind with metal ions. This compound acts as a ligand, forming coordination complexes with metals such as copper, zinc, and iron. These metal complexes are essential in various enzymatic reactions, where they serve as cofactors or catalytic centers. For instance, the compound can interact with enzymes like superoxide dismutase and catalase, enhancing their catalytic activity by stabilizing the metal ions at their active sites . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can bind to proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- on cellular processes are profound. This compound can modulate cell signaling pathways by interacting with metal-dependent enzymes and receptors. For example, it can influence the activity of metalloproteins involved in signal transduction, such as protein kinases and phosphatases . By stabilizing metal ions, the compound can enhance or inhibit the activity of these enzymes, thereby affecting downstream signaling events. Furthermore, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can alter gene expression by binding to transcription factors and DNA, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- exerts its effects through several mechanisms. One primary mechanism is the formation of coordination complexes with metal ions. These complexes can interact with enzymes, either activating or inhibiting their catalytic activity. For instance, the compound can bind to the active site of metalloenzymes, stabilizing the metal ion and facilitating the catalytic process . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can interact with nucleic acids, influencing gene expression by modulating the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can change over time. The stability of the compound and its metal complexes is a critical factor in its long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its cellular effects. Long-term exposure to 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- may result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . For example, it can enhance the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to increased ATP production and energy metabolism. Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can affect the levels of metabolites by altering enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as metal ion transporters and amino acid transporters . Once inside the cell, it can bind to proteins and nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its ability to form complexes with metal ions, which can enhance its uptake and retention in specific tissues.
Subcellular Localization
The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and cytoplasm, through various targeting signals and post-translational modifications . For instance, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors. In the mitochondria, it can influence energy metabolism by modulating the activity of mitochondrial enzymes. The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is essential for its role in regulating cellular processes and maintaining cellular homeostasis.
Propiedades
IUPAC Name |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHJMGPPKJUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452268 | |
| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136768-57-5 | |
| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







